Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate
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Overview
Description
Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate is a complex organic compound that belongs to the class of azaspirocyclic compounds. These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom. The azaspirocyclic core is present in various natural products and has been shown to possess a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate can be achieved through several methods. One efficient route involves the intramolecular ipso-cyclization of 5-[(E)-2-(4-methoxyphenyl)-1-ethenyl]-3-methyl-4-nitroisoxazole with nitriles. This reaction proceeds smoothly in the presence of a variety of nitriles, yielding the desired compound in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those described for laboratory-scale synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of biological effects, including inhibition of cancer cell growth, antimicrobial activity, and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate can be compared with other similar compounds, such as:
2-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but lacks the oxo and ethyl acetate groups, resulting in different biological activities.
2-azaspiro[5.5]undecane: Another spirocyclic compound with a larger ring system, which affects its chemical reactivity and biological properties.
Isoxazolyl-2-azaspiro[4.5]deca-1,6,9-trien-8-ones: These compounds share the azaspirocyclic core but have different substituents, leading to variations in their biological activities.
The uniqueness of ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1-yl)acetate lies in its specific functional groups and spirocyclic structure, which contribute to its diverse range of applications and biological activities.
Properties
IUPAC Name |
ethyl 2-(3,3-dimethyl-8-oxo-2-azaspiro[4.5]deca-1,6,9-trien-1-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-4-19-13(18)9-12-15(10-14(2,3)16-12)7-5-11(17)6-8-15/h5-8H,4,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVWOUSNCWRQKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(CC12C=CC(=O)C=C2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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